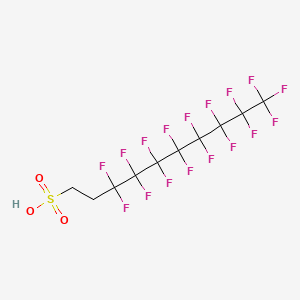

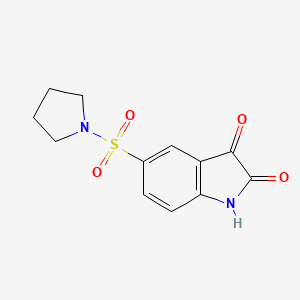

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

概要

説明

5-(ピロリジン-1-イルスルホニル)インドリン-2,3-ジオンは、インドール誘導体のクラスに属する有機化合物です。インドール誘導体は、さまざまな天然物に存在し、生物活性を持つことから重要です。 この化合物は、スルホニル基を介してインドリン-2,3-ジオン構造にピロリジン環が結合しているため、有機化学においてユニークで汎用性の高い分子となっています .

2. 製法

合成経路と反応条件: 5-(ピロリジン-1-イルスルホニル)インドリン-2,3-ジオンの合成は、通常、インドリン-2,3-ジオンとピロリジンをスルホニル化剤の存在下で反応させることで行われます。一般的に使用されるスルホニル化剤には、スルホニルクロリドやスルホン酸などがあります。 反応は通常、トリエチルアミンなどの塩基の存在下で、穏和な条件下で行われ、スルホニル基の形成を促進します .

工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。自動反応器の使用と、温度、圧力、反応物濃度などの反応パラメータの精密な制御により、生産プロセスを最適化することができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、目的の化合物を純粋な形で得ることができます .

3. 化学反応解析

反応の種類: 5-(ピロリジン-1-イルスルホニル)インドリン-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてスルホン誘導体になります。

還元: 還元反応により、インドリン-2,3-ジオン部分はインドリンに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: スルホン誘導体。

還元: インドリン誘導体。

作用機序

5-(ピロリジン-1-イルスルホニル)インドリン-2,3-ジオンの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、活性部位と安定な複合体を形成することにより、特定の酵素を阻害し、基質へのアクセスを遮断する可能性があります。 正確な経路と標的は、特定の生物学的状況と化合物の相互作用の性質によって異なります .

類似化合物:

- 5-(ピペリジン-1-イルスルホニル)-1H-インドール-2,3-ジオン

- 5-(モルホリン-1-イルスルホニル)-1H-インドール-2,3-ジオン

- 5-(ピロリジン-1-イルスルホニル)-1H-インドール-2,3-ジオン

比較: 類似化合物と比較して、5-(ピロリジン-1-イルスルホニル)インドリン-2,3-ジオンは、ピロリジン環の存在によりユニークな特性を示します。この環は化合物の安定性と反応性を高め、有機合成における貴重な中間体となっています。 さらに、スルホニル基はさらなる官能基化のための部位を提供し、さまざまな生物活性を持つさまざまな誘導体の作成を可能にします .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with pyrrolidine in the presence of a sulfonylating agent. Commonly used sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .

化学反応の分析

Types of Reactions: 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoline-2,3-dione derivatives.

科学的研究の応用

5-(ピロリジン-1-イルスルホニル)インドリン-2,3-ジオンは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。

医学: さまざまな治療標的の創薬におけるリード化合物として探求されています。

類似化合物との比較

- 5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

- 5-(Morpholin-1-ylsulfonyl)-1H-indole-2,3-dione

- 5-(Pyrrolidin-1-ylsulfonyl)-1H-indole-2,3-dione

Comparison: Compared to similar compounds, 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione exhibits unique properties due to the presence of the pyrrolidine ring. This ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonyl group provides a site for further functionalization, allowing the creation of a wide range of derivatives with diverse biological activities .

特性

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCWUYHXHMXOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399500 | |

| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-17-8 | |

| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)